molecular formula C33H35BF4N2O2 B13891820 (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13891820
M. Wt: 578.4 g/mol
InChI Key: GMYWBOQHGBTHLY-UHFFFAOYSA-N
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Description

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two isopropoxyphenyl groups and two diphenyl groups attached to a dihydroimidazolium core. The tetrafluoroborate anion provides stability to the cationic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. The initial step often includes the preparation of the dihydroimidazolium core, followed by the introduction of the isopropoxyphenyl and diphenyl groups. Common reagents used in these reactions include phenylboronic acid, isopropyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazolium derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.

    Medicine: It is being investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with methoxy groups instead of isopropoxy groups.

    1,3-Bis(2-ethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Similar structure but with ethoxy groups instead of isopropoxy groups.

Uniqueness

The uniqueness of (4S,5S)-1,3-Bis(2-isopropoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of isopropoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H35BF4N2O2

Molecular Weight

578.4 g/mol

IUPAC Name

4,5-diphenyl-1,3-bis(2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C33H35N2O2.BF4/c1-24(2)36-30-21-13-11-19-28(30)34-23-35(29-20-12-14-22-31(29)37-25(3)4)33(27-17-9-6-10-18-27)32(34)26-15-7-5-8-16-26;2-1(3,4)5/h5-25,32-33H,1-4H3;/q+1;-1

InChI Key

GMYWBOQHGBTHLY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)OC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC(C)C

Origin of Product

United States

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